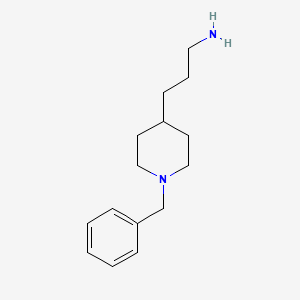
Sodium hydrogen oxydi(acetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a sodium salt derivative of oxydi(acetate) and is known for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium hydrogen oxydi(acetate) can be synthesized through the reaction of oxydi(acetate) with sodium hydroxide under controlled conditions. The reaction typically involves dissolving oxydi(acetate) in water and gradually adding sodium hydroxide while maintaining a specific temperature and pH .
Industrial Production Methods: Industrial production of sodium hydrogen oxydi(acetate) often involves large-scale reactions in reactors where precise control of temperature, pressure, and pH is maintained. The process may also include purification steps such as crystallization and filtration to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Sodium hydrogen oxydi(acetate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylate compounds.
Reduction: It can be reduced under specific conditions to yield simpler organic compounds.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylate compounds.
Reduction: Simpler organic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Sodium hydrogen oxydi(acetate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in drug formulations and as an electrolyte replenisher.
Industry: Utilized in the production of biodegradable polymers and as a component in cleaning agents.
Mecanismo De Acción
The mechanism of action of sodium hydrogen oxydi(acetate) involves its ability to act as a buffering agent, maintaining the pH of solutions. It interacts with various molecular targets, including enzymes and proteins, stabilizing their structure and function. The compound can also participate in metabolic pathways, influencing biochemical reactions .
Comparación Con Compuestos Similares
Sodium acetate: A common buffering agent with similar properties but different molecular structure.
Sodium formate: Another sodium salt used in various industrial applications.
Sodium propionate: Used as a preservative and in chemical synthesis.
Uniqueness: Sodium hydrogen oxydi(acetate) is unique due to its specific molecular structure, which allows it to participate in a broader range of chemical reactions and applications compared to its similar compounds. Its ability to stabilize enzymes and proteins makes it particularly valuable in biochemical and medical research .
Propiedades
Número CAS |
50795-24-9 |
|---|---|
Fórmula molecular |
C4H5NaO5 |
Peso molecular |
156.07 g/mol |
Nombre IUPAC |
sodium;2-(carboxymethoxy)acetate |
InChI |
InChI=1S/C4H6O5.Na/c5-3(6)1-9-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1 |
Clave InChI |
WESJBTCFPDPYGH-UHFFFAOYSA-M |
SMILES canónico |
C(C(=O)O)OCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
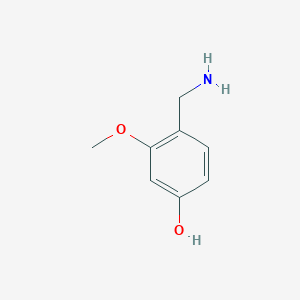


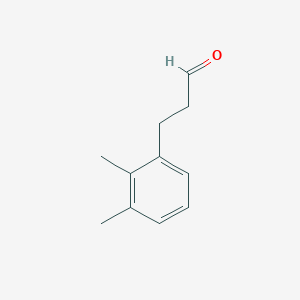
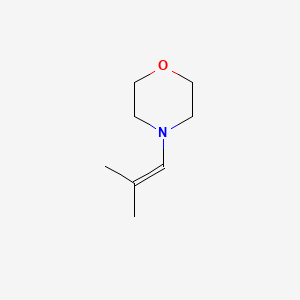
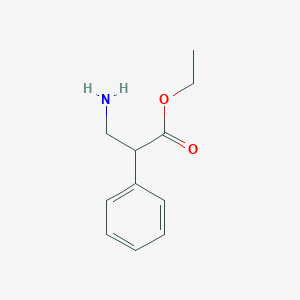
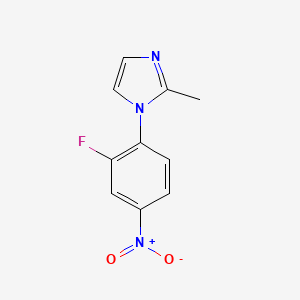
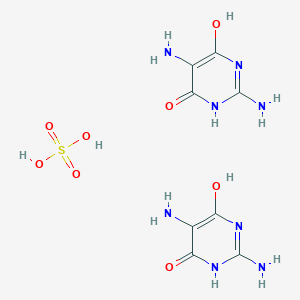
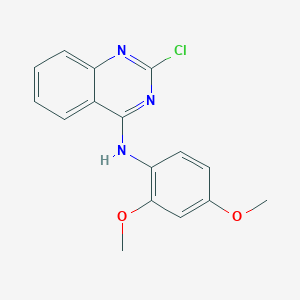
![2,4-DICHLORO-5,6,7,8-TETRAHYDRO-[1]BENZOTHIENO[2,3-D]PYRIMIDINE](/img/structure/B8808941.png)
![5-(Aminomethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one](/img/structure/B8808945.png)
![Acetamide, n-[5-[(butylamino)sulfonyl]-2-methoxyphenyl]-](/img/structure/B8808951.png)
![Octahydropyrrolo[3,2-b]pyrrole](/img/structure/B8808959.png)
